![molecular formula C9H8BrClO B1523649 1-Bromo-3-(2-chlorophenyl)propan-2-one CAS No. 651358-39-3](/img/structure/B1523649.png)
1-Bromo-3-(2-chlorophenyl)propan-2-one
Overview
Description
“1-Bromo-3-(2-chlorophenyl)propan-2-one” is a chemical compound that is used as an important intermediate for raw materials and intermediates used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also known by other names such as “2-bromo-1-(3-chlorophenyl)-1-propanone”, “2-Bromo-3’-chloropropiophenone”, and "3’-Chloro-2-bromopropiophenone" .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8BrClO . The InChI code for this compound is 1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It has a molecular weight of 247.52 . Its boiling point is 149 °C at 9 mmHg and it has a specific gravity of 1.53 at 20/20 .Scientific Research Applications
Optical Properties and Semiconductor Applications
1-Bromo-3-(2-chlorophenyl)propan-2-one has been studied for its linear, second, and third-order nonlinear optical (NLO) properties, highlighting its potential applications in semiconductor devices. Research indicates that derivatives of this compound exhibit significant optoelectronic and charge transport properties, making them suitable for use in various semiconductor devices due to favorable electron transport materials characteristics (Shkir et al., 2019).
Synthetic Utility in Organic Chemistry
The compound and its related derivatives have been explored for their utility in organic synthesis. For example, studies on the bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions show the versatility of bromo-substituted derivatives in synthesizing useful substances, highlighting the compound's role in advancing synthetic methodologies (Shirinian et al., 2012).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .
properties
IUPAC Name |
1-bromo-3-(2-chlorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQQZWHZLRSDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695156 | |
Record name | 1-Bromo-3-(2-chlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
651358-39-3 | |
Record name | 1-Bromo-3-(2-chlorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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